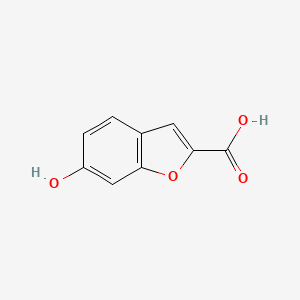
6-(Dimethylamino)picolinaldehyde
Übersicht
Beschreibung
6-(Dimethylamino)picolinaldehyde (6-DMA) is a compound derived from the aldehyde group of compounds. It is an organic compound with a molecular weight of 118.15 g/mol and a melting point of 53-55°C. It is a yellow to orange solid at room temperature and is soluble in most organic solvents. 6-DMA is a derivative of picolinaldehyde, a naturally occurring compound found in plants. It has a wide range of applications in both scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Detection
6-(Dimethylamino)picolinaldehyde has been utilized in the design of fluorescent probes for metal ion detection. For instance, a near-infrared fluorescent probe using this compound as part of its structure demonstrated specificity for Cu2+ ions, with a significant increase in fluorescence intensity, allowing for the detection of these ions in living cells (Fang, Xu, Luo, & Hong, 2020).
Synthesis of Polysubstituted Picolinaldehydes
The compound is also pivotal in the development of novel, environmentally benign methods for the synthesis of polysubstituted picolinaldehydes. These methods are crucial in organic and medicinal chemistry for the efficient assembly and direct C-H functionalization of N-heterocycles (Zhang et al., 2021).
Synthesis of Pyridine Derivatives
6-(Dimethylamino)picolinaldehyde plays a role in the synthesis of various pyridine derivatives, which are key intermediates in numerous chemical reactions. For example, its involvement in the preparation and oxidation of 2-(p-dimethylamino)-styryl-pyridine showcases its significance in pyridine chemistry (Pentimalli, 1961).
Catalysis and Chemical Transformations
This compound has been identified as a catalyst in the racemization of amino acids, demonstrating its potential in chemoenzymatic dynamic kinetic resolutions and indicating its utility in both organic synthesis and medicinal chemistry (Felten, Zhu, & Aron, 2010).
Development of Fluorescent Proton Sponge Analogues
Research has been conducted on derivatives of 6-(Dimethylamino)picolinaldehyde for their properties as fluorescent proton sponge analogues. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields, including materials science and molecular electronics (Pozharskii et al., 2016).
Applications in OLEDs
Additionally, 6-(Dimethylamino)picolinaldehyde derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs), particularly in the development of green-emitting iridium(III) complexes (Jayabharathi, Thanikachalam, & Sathishkumar, 2015).
Corrosion Inhibition
Research into 6-(Dimethylamino)picolinaldehyde derivatives has also been directed towards their application as corrosion inhibitors. Studies have shown their effectiveness in protecting metals, such as mild steel, in corrosive environments (Singh et al., 2016).
DNA Binding and Photocleavage
Complexes involving 6-(Dimethylamino)picolinaldehyde have been studied for their ability to bind to DNA and induce photocleavage. This research provides insights into the potential biomedical applications of these complexes (Kawade et al., 2011).
Eigenschaften
IUPAC Name |
6-(dimethylamino)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIIARHSJJRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578926 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)picolinaldehyde | |
CAS RN |
208110-83-2 | |
| Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
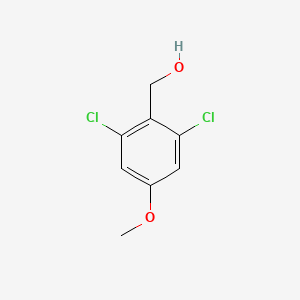
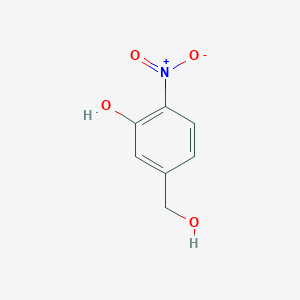
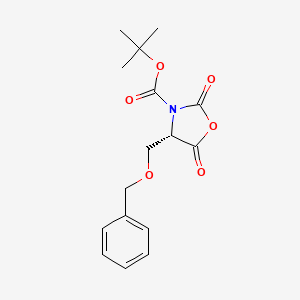
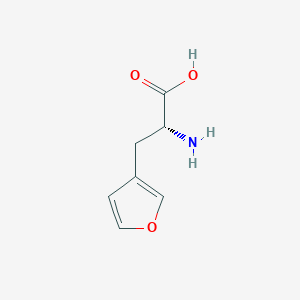
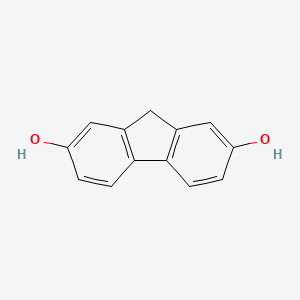
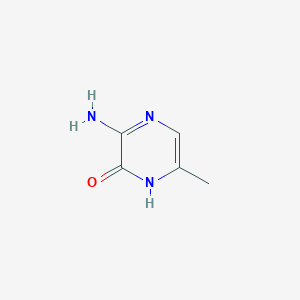
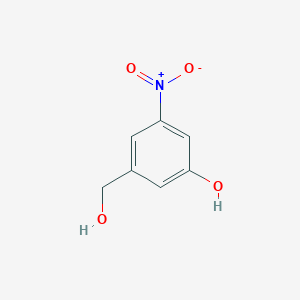

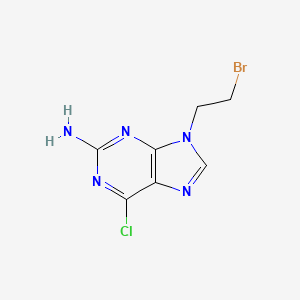


![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
